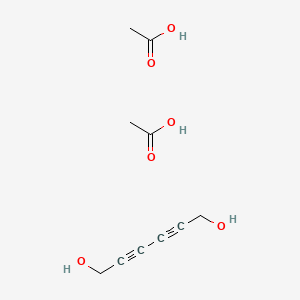
Acetic acid;hexa-2,4-diyne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexa-2,4-diyne-1,6-diol is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.21500 g/mol . This compound is known for its unique structure, which includes both acetic acid and hexa-2,4-diyne-1,6-diol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Diacetylene and Formaldehyde: One method involves reacting diacetylene with formaldehyde in the presence of a polar solvent and catalytic amounts of a silver catalyst. This reaction yields hexa-2,4-diyne-1,6-diol, which can then be acetylated to form acetic acid;hexa-2,4-diyne-1,6-diol.
From Propargyl Alcohol: Another method involves the polymerization of propargyl alcohol under vacuum or inert gas atmosphere.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;hexa-2,4-diyne-1,6-diol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;hexa-2,4-diyne-1,6-diol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of polyesters, polyurethanes, adhesives, and textile auxiliaries.
Mechanism of Action
The mechanism of action of acetic acid;hexa-2,4-diyne-1,6-diol involves its ability to undergo polymerization and other chemical reactions. The compound’s molecular targets and pathways depend on the specific application and reaction conditions. For example, in polymerization, it forms a rigid polymer backbone containing conjugated enyne fragments .
Comparison with Similar Compounds
2,4-Hexadiyne-1,6-diol: This compound shares a similar structure but lacks the acetic acid moiety.
Diacetylene Glycol: Another related compound with similar chemical properties.
Uniqueness: Acetic acid;hexa-2,4-diyne-1,6-diol is unique due to its combination of acetic acid and hexa-2,4-diyne-1,6-diol structures, which imparts distinctive chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
54448-18-9 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
acetic acid;hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C6H6O2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h7-8H,5-6H2;2*1H3,(H,3,4) |
InChI Key |
OLACEMXFYAOOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(C#CC#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



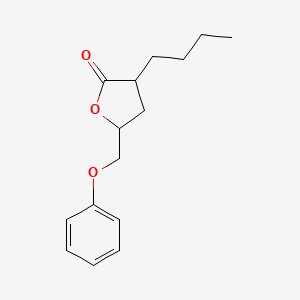

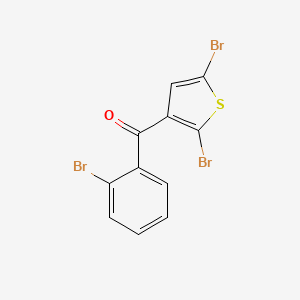
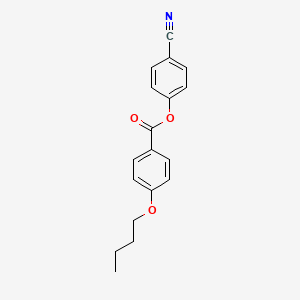
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
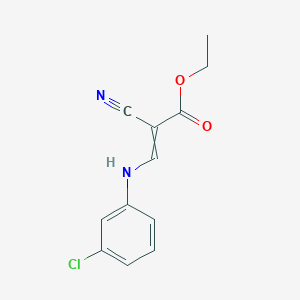
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
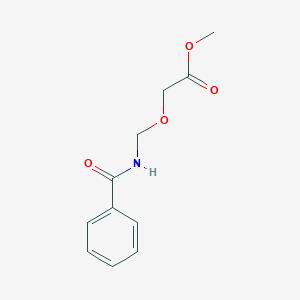
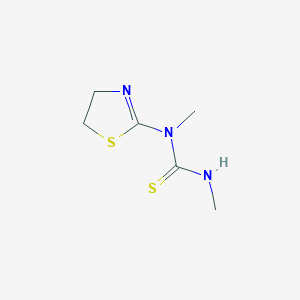

![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
